molecular formula C8H8BrFN2O B8150013 6-Bromo-N-ethyl-5-fluoropicolinamide

6-Bromo-N-ethyl-5-fluoropicolinamide

Cat. No.: B8150013
M. Wt: 247.06 g/mol
InChI Key: ZCIJNKYUMMDBCP-UHFFFAOYSA-N
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Description

6-Bromo-N-ethyl-5-fluoropicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of bromine, ethyl, and fluorine substituents on the picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-ethyl-5-fluoropicolinamide typically involves the bromination and fluorination of picolinamide derivatives. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced at the 5-position using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    N-ethylation: The ethyl group is introduced by reacting the intermediate with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale adaptations of the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-ethyl-5-fluoropicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

6-Bromo-N-ethyl-5-fluoropicolinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of picolinamide derivatives with biological targets.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-N-ethyl-5-fluoropicolinamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-methyl-5-fluoropicolinamide
  • 6-Bromo-N-ethyl-4-fluoropicolinamide
  • 6-Chloro-N-ethyl-5-fluoropicolinamide

Uniqueness

6-Bromo-N-ethyl-5-fluoropicolinamide is unique due to the specific combination of bromine, ethyl, and fluorine substituents on the picolinamide core. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-bromo-N-ethyl-5-fluoropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c1-2-11-8(13)6-4-3-5(10)7(9)12-6/h3-4H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIJNKYUMMDBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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